5-Cyanouridine
Overview
Description
5-Cyanouridine is a modified nucleoside with the molecular formula C10H11N3O6. It is derived from uridine, a nucleoside that is a component of RNA. The modification involves the addition of a cyano group (-CN) at the 5-position of the uracil ring, which imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanouridine typically involves the following steps:
Starting Material: The process begins with commercially available 5-methyluridine.
Bromination: The 5-methyl group is brominated to form 5-bromomethyluridine.
Cyano Group Introduction: The bromomethyl group is then replaced with a cyano group using reagents such as trimethylsilyl cyanide (TMSCN) and tetrabutylammonium fluoride (TBAF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications. The use of solid-phase synthesis techniques, commonly employed in the production of nucleoside analogs, can also be adapted for the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Cyanouridine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as TMSCN and TBAF are commonly used to introduce the cyano group.
Oxidation and Reduction: Standard oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various cyano-substituted derivatives .
Scientific Research Applications
5-Cyanouridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyanouridine involves its incorporation into RNA, where it can affect base-pairing stability and specificity. The cyano group at the 5-position of the uracil ring introduces an electron-withdrawing effect, which can destabilize neighboring base pairs in RNA duplexes . This modification can influence RNA folding, stability, and interactions with proteins and other molecules .
Comparison with Similar Compounds
5-Cyanomethyluridine: Another modified nucleoside with a cyano group at the 5-position, but with a methyl group attached to the cyano group.
5-Fluorouridine: A fluorinated analog of uridine used in cancer treatment.
5-Bromouridine: A brominated analog of uridine used in various biochemical studies.
Uniqueness: 5-Cyanouridine is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. Unlike other modified nucleosides, this compound significantly decreases base-pairing stability and specificity, making it a valuable tool for studying RNA structure and function .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6/c11-1-4-2-13(10(18)12-8(4)17)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,(H,12,17,18)/t5-,6-,7-,9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVLFSUDRCCWEF-JXOAFFINSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623417 | |
Record name | 5-Cyanouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4425-57-4 | |
Record name | 5-Cyanouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4425-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyanouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Cyanouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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